molecular formula C9H8ClF3O B14749044 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene CAS No. 1427-34-5

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene

Cat. No.: B14749044
CAS No.: 1427-34-5
M. Wt: 224.61 g/mol
InChI Key: YLITYVXPYIDNLA-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoroethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 1-chloro-2,2,2-trifluoroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular processes, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Uniqueness: 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene is unique due to the combination of its trifluoroethyl and methoxy groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1427-34-5

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(1-chloro-2,2,2-trifluoroethyl)-4-methoxybenzene

InChI

InChI=1S/C9H8ClF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3

InChI Key

YLITYVXPYIDNLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)Cl

Origin of Product

United States

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